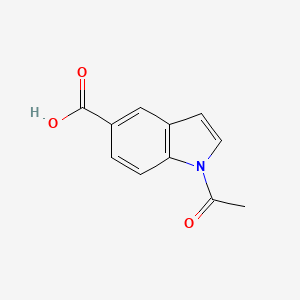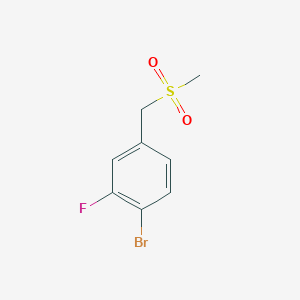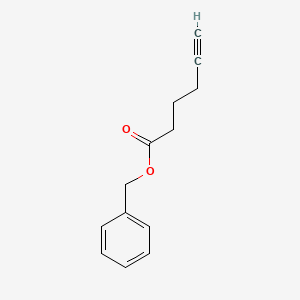
5-Hexynoic acid, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Hex-5-ynoate: is an organic compound with the molecular formula C13H14O2. It is an ester formed from benzyl alcohol and hex-5-ynoic acid. This compound is known for its unique chemical structure, which includes a triple bond, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl Hex-5-ynoate can be synthesized through the esterification of benzyl alcohol with hex-5-ynoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of the reactants.
Industrial Production Methods: In an industrial setting, the production of Benzyl Hex-5-ynoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl Hex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in Benzyl Hex-5-ynoate can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzyl Hex-5-ynoate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, Benzyl Hex-5-ynoate is used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, helping researchers understand enzyme specificity and kinetics .
Industry: The compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as flexibility and durability .
Mécanisme D'action
The mechanism of action of Benzyl Hex-5-ynoate involves its interaction with enzymes and other molecular targets. The ester group in the compound is susceptible to hydrolysis by esterases, leading to the formation of benzyl alcohol and hex-5-ynoic acid. This hydrolysis reaction is crucial for understanding the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Methyl Hex-5-ynoate: Similar in structure but with a methyl group instead of a benzyl group.
Hex-5-ynoic Acid: The parent acid of Benzyl Hex-5-ynoate, used in similar synthetic applications.
Uniqueness: Benzyl Hex-5-ynoate is unique due to the presence of the benzyl group, which imparts different chemical properties compared to its methyl or acid counterparts. The benzyl group enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
499973-10-3 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
benzyl hex-5-ynoate |
InChI |
InChI=1S/C13H14O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2 |
Clé InChI |
BPJQSPDHUATQNN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


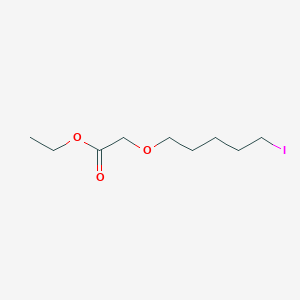

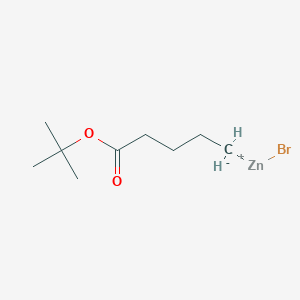
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
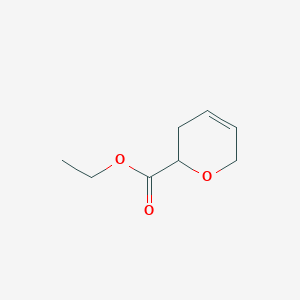

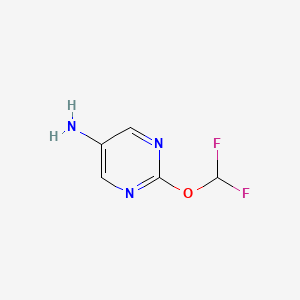
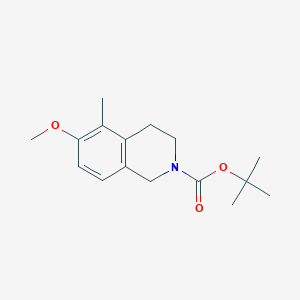



![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
